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delta-Hexalactone

Cat. No.: B130344
CAS No.: 823-22-3
M. Wt: 114.14 g/mol
InChI Key: RZTOWFMDBDPERY-UHFFFAOYSA-N
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Description

Contextualization within Lactone Chemistry

Lactones are cyclic esters, intramolecularly formed from the corresponding hydroxycarboxylic acids. Their classification is determined by the size of the ring, which is indicated by a Greek letter that denotes the number of carbon atoms in the ring. Delta-Hexalactone, with the chemical formula C₆H₁₀O₂, is a delta-lactone, meaning it possesses a six-membered ring. nih.gov This structure consists of five carbon atoms and one oxygen atom, with a ketone group at one of the carbons adjacent to the ring oxygen. nih.gov

Its formal IUPAC name is tetrahydro-6-methyl-2H-pyran-2-one. nih.gov The "delta" designation signifies that the ester linkage is at the fifth carbon position relative to the carbonyl group. This structural characteristic places it in the same family as other delta-lactones, such as delta-decalactone (B1670226), but distinguishes it from gamma-lactones, like gamma-valerolactone, which have a five-membered ring. soda.co.jp The length of the carbon chain and the size of the ring in lactones are critical determinants of their chemical and sensory properties. soda.co.jp For instance, as the carbon number increases in delta-lactones, their characteristic aroma profiles shift from nutty and coconut-like to milky and creamy. soda.co.jp

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 6-methyloxan-2-one nih.gov
CAS Number 823-22-3 chemicalbook.com
Molecular Formula C₆H₁₀O₂ chemicalbook.com
Molecular Weight 114.14 g/mol chemicalbook.com
Synonyms delta-Hexanolactone, 5-Hydroxyhexanoic acid lactone, 5-Methyl-delta-valerolactone nih.gov

Significance in Advanced Chemical Sciences and Bio-related Fields

The scientific importance of this compound is multifaceted, extending from its applications as a versatile building block in organic synthesis to its role in bio-related research. In the realm of chemical synthesis, lactones like this compound are valuable precursors and intermediates. thegoodscentscompany.com Their synthesis can be achieved through various methods, including the oxidation of 1-substituted cycloalkanes. chemicalbook.com Furthermore, the development of biocatalytic synthesis routes, which are more environmentally benign than traditional chemical methods, is an active area of research. nih.gov

In bio-related fields, this compound is investigated for its biological activities. Research has indicated that it possesses antagonistic properties against bacterial growth and has shown antibacterial activity against certain human pathogens. biosynth.com Its natural occurrence in various fruits and dairy products has also prompted research into its role as a flavoring agent. dataintelo.com The compound's characteristic creamy and coconut-like aroma is of significant interest in the food and beverage industry. dataintelo.comfirmenich.com Moreover, this compound is utilized in research aimed at developing innovative drug formulations, where its chemical properties may contribute to the stability and efficacy of pharmaceutical products. dataintelo.com

Table 2: Physical Properties of this compound

Property Value Reference
Appearance Colorless clear oily liquid (est) thegoodscentscompany.com
Boiling Point 110-112 °C at 15 mmHg chemicalbook.com
Density 1.037 g/mL at 25 °C chemicalbook.com
Refractive Index 1.452 at 20 °C chemicalbook.com
Solubility Immiscible with water chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B130344 delta-Hexalactone CAS No. 823-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyloxan-2-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
Source PubChem
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InChI Key

RZTOWFMDBDPERY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O2
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DSSTOX Substance ID

DTXSID30862431
Record name 6-Methyloxan-2-one
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Molecular Weight

114.14 g/mol
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Physical Description

Solid, colourless to pale yellowish liquid with a creamy, fruity, coconut odour
Record name delta-Hexanolactone
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Record name delta-Hexalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

110.00 to 112.00 °C. @ 15.00 mm Hg
Record name delta-Hexanolactone
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Solubility

soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water
Record name delta-Hexalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.0162 (20°/20°)
Record name delta-Hexalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

823-22-3
Record name (±)-δ-Hexalactone
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Record name delta-Hexalactone
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Record name .delta.-Caprolactone
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Record name 6-Methyloxan-2-one
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Record name Tetrahydro-6-methyl-2H-pyran-2-one
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Record name .DELTA.-HEXALACTONE
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Record name delta-Hexanolactone
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Melting Point

31.00 °C. @ 760.00 mm Hg
Record name delta-Hexanolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Delta Hexalactone and Its Derivatives

Catalytic Approaches to delta-Hexalactone Formation

Catalytic methods offer efficient and selective routes to δ-hexalactone, often under milder conditions than stoichiometric reactions. These include oxidative cyclization, hydrogenation with ring-rearrangement, and Baeyer-Villiger oxidation, each utilizing specific catalysts to achieve the desired transformation.

Oxidative Cyclization Reactions for this compound Synthesis

Oxidative cyclization of suitable precursors is a direct method for forming the lactone ring of δ-hexalactone. One notable method involves the use of ruthenium tetroxide (RuO₄) as a potent oxidizing agent. In this process, a precursor molecule is oxidized, leading to the formation of a carboxylic acid and a hydroxyl group within the same molecule, which then undergoes intramolecular esterification (lactonization) to yield δ-hexalactone. For instance, the oxidation of 2-methyl-tetrahydro-pyran using ruthenium tetroxide in a carbon tetrachloride (CCl₄) solvent has been reported as a synthetic route. smolecule.com

Hydrogenation and Ring-Rearrangement of Furoic Acid Derivatives to this compound

A promising and sustainable approach to δ-hexalactone involves the catalytic hydrogenation and subsequent ring-rearrangement of furoic acid derivatives, which can be sourced from biomass. usda.gov This method leverages the furan (B31954) ring as a latent precursor to the δ-lactone structure. The process typically involves the use of heterogeneous catalysts to first saturate the furan ring and then facilitate a ring-opening and re-cyclization cascade.

Researchers have investigated various catalysts for this transformation, including palladium (Pd) and ruthenium (Ru) supported on materials like titania (TiO₂) and zeolites. usda.gov For example, studies using 2-furoic acid as a model reactant have shown high selectivity towards δ-hexalactone. usda.gov Specifically, a Ru/TiO₂ catalyst has been found to be active in the saturation and ring re-arrangement of functionalized furoic acids. usda.gov Further investigations have demonstrated that even a Ru/C catalyst can facilitate the direct formation of δ-hexalactone (DHL) from furoic acid (FCA). usda.gov

Catalyst SystemReactantProductSelectivity
Ru/TiO₂2-Furoic Acidδ-Hexalactone>90% usda.gov
Ru/TiO₂5-Methyl-2-furoic Acid6-Methyl-δ-hexalactoneSelective usda.gov
Ru/CFuroic Acidδ-HexalactoneParallel formation with tetrahydrofuroic acid usda.gov

This methodology is particularly attractive as it allows for the synthesis of functionalized δ-hexalactone derivatives by starting with substituted furoic acids. usda.gov

Baeyer–Villiger Oxidation in delta-Lactone Synthesis

The Baeyer-Villiger (BV) oxidation is a classic and versatile method for converting cyclic ketones into lactones. mdpi.commdpi.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, effectively expanding the ring. For the synthesis of δ-lactones, a five-membered ring ketone (cyclopentanone derivative) is oxidized to a six-membered ring lactone. chemicalbook.comgoogle.com

Various oxidizing agents can be employed, with peroxy acids like peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. mdpi.comnih.gov However, for greener and safer processes, hydrogen peroxide is increasingly used as the oxidant, often in conjunction with a catalyst to enhance its reactivity. mdpi.com Lewis acids and Brønsted acids are effective catalysts for this purpose. mdpi.com The reaction has been successfully applied to a range of cyclic ketones, demonstrating its broad scope in lactone synthesis. mdpi.comchemicalbook.com For instance, the oxidation of 2-pentylcyclopentanone (B1204629) using hydrogen peroxide in the presence of a sulfuric acid accelerant yields δ-decalactone. google.com

Ketone SubstrateOxidantCatalyst/ConditionsProduct
Cyclopentanone (B42830)Hydrogen PeroxideMolybdenum peroxy complexδ-Valerolactone mdpi.com
2-PentylcyclopentanoneHydrogen PeroxideConcentrated Sulfuric Acidδ-Decalactone google.com
2-MethylcyclohexanoneHydrogen PeroxideLithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borateε-Caprolactone chemicalbook.com

Biocatalytic and Enzymatic Synthesis Pathways of this compound

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing lactones. These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations, often with high enantioselectivity. nih.govresearchgate.net

Microbial Biotransformation Techniques for Lactones

Microbial biotransformation leverages the metabolic pathways of microorganisms, such as yeasts and fungi, to convert precursor molecules into valuable lactones. smolecule.comresearchgate.netdntb.gov.ua This approach is particularly well-established for the production of γ-decalactone but is also applicable to the synthesis of δ-lactones. researchgate.net The process often involves the β-oxidation of hydroxy fatty acids. google.com For instance, microorganisms can convert fatty acids or other suitable precursors into δ-hexalactone through fermentation processes. smolecule.com

The selection of the microorganism is crucial, as it determines the efficiency and selectivity of the transformation. google.com For example, Saccharomyces cerevisiae has been used in the production of δ-hydroxy-alkanoic acids, which can then be lactonized. google.com The biotransformation of 11-hydroxy palmitic acid ethyl ester to δ-decalactone has been demonstrated using the yeast Candida sorbophila. researchgate.net

Enzymatic Oxidation of Aliphatic Diols for Lactone Production

The enzymatic oxidation of aliphatic diols presents a direct route to lactones. nih.gov This method typically employs alcohol dehydrogenases (ADHs) to selectively oxidize a primary alcohol to an aldehyde, which then cyclizes to a hemiacetal that is further oxidized to the lactone. nih.govmagtech.com.cn This approach can be highly selective for the desired lactone. magtech.com.cn

For example, the enzymatic oxidation of hexane-1,6-diol can produce ε-caprolactone. magtech.com.cn While horse-liver ADH (HLADH) has been a common choice, other enzymes like AaSDR-1, a short-chain dehydrogenase/reductase, have also been found to be effective. magtech.com.cn A key advantage of enzymatic systems is the potential for cofactor regeneration, which can be achieved by coupling the oxidation reaction with a reduction reaction, making the process more efficient and economical. dechema.de For instance, a bi-enzymatic cascade using a Baeyer-Villiger monooxygenase (BVMO) and an ADH has been designed for the synthesis of ε-caprolactone from cyclohexanone (B45756) and 1,6-hexanediol, where the diol serves to regenerate the necessary cofactor. dechema.demdpi.com

Enzyme SystemSubstrateProductKey Feature
AaSDR-1 (short-chain dehydrogenase/reductase)Hexane-1,6-diolε-CaprolactoneHigh selectivity magtech.com.cn
Cyclohexanone monooxygenase (CHMO) and Alcohol dehydrogenase (ADH)Cyclohexanone and 1,6-Hexanediolε-CaprolactoneConvergent cascade with cofactor regeneration dechema.de

Genetic Engineering and Engineered Biosynthesis Routes for this compound

The biosynthesis of lactones, including δ-hexalactone, through microbial fermentation presents a sustainable alternative to traditional chemical synthesis. mdpi.com Genetic engineering has become a powerful tool to enhance the production of these compounds by optimizing metabolic pathways in various microorganisms. The core of this strategy revolves around the de novo biosynthesis of lactones, a process where a microorganism utilizes a basic carbon source, like sugar, to build the final product from the ground up. mdpi.com

This complex process involves several key stages:

Fatty Acid Synthesis : The microorganism uses a simple substrate (e.g., glucose) to grow and synthesize fatty acids. mdpi.com

Post-Modification : Enzymes modify these fatty acids to introduce a hydroxyl group at a specific position. mdpi.com

Chain Shortening : The resulting hydroxy fatty acid is then shortened through the β-oxidation pathway, a cyclic process that removes two carbons per cycle. mdpi.commdpi.com

Lactonization : After a specific number of β-oxidation cycles, the resulting hydroxy acid undergoes spontaneous intramolecular esterification (lactonization) under acidic conditions to form the lactone ring. mdpi.commdpi.com

The oleaginous yeast Yarrowia lipolytica has been a primary target for metabolic engineering due to its natural ability to metabolize fatty acids. mdpi.comnih.gov Researchers have successfully engineered Y. lipolytica to produce various lactones. For instance, by introducing genes for fatty acid hydroxylation and tailoring the β-oxidation pathway, strains have been developed that can convert abundant, non-hydroxylated fatty acids like linoleic acid into δ-decalactone. nih.gov This same principle is applicable for producing δ-hexalactone by providing a suitable precursor or engineering the pathways to halt β-oxidation at the C6 stage. Key enzymes in this pathway include acyl-CoA oxidases and hydratases. mdpi.com

Further refinements to boost lactone yields involve strategies such as overexpressing specific enzymes or deleting competing pathways. For example, in the fungus Ashbya gossypii, overexpressing a desaturase enzyme and deleting an elongase enzyme significantly increased the production of γ-lactones, demonstrating a proof-of-concept for enhancing production through targeted genetic modifications. researchgate.net Fungi, such as those from the genus Mucor, are also known to naturally produce δ-hexalactone from substrates like caproic acid, making them potential candidates for further genetic optimization. google.com

Table 1: Examples of Engineered Microbial Systems for Lactone Production

Microorganism Engineering Strategy Feedstock Product Example Reference
Yarrowia lipolytica Engineered hydroxylation and β-oxidation pathways Linoleic Acid δ-Decalactone nih.gov
Ashbya gossypii Overexpression of desaturase, deletion of elongase Glucose γ-Lactones researchgate.net
Pseudomonas putida Expression of cyclohexanone monooxygenase Cyclohexanone ε-Caprolactone uniba.it

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of δ-hexalactone synthesis, this involves using sustainable raw materials, developing non-toxic catalysts, and designing more efficient reaction protocols. lucintel.com

Utilization of Sustainable Feedstocks for Lactone Production

A major focus of green chemistry is the shift from petroleum-based feedstocks to renewable resources. The high cost and limited availability of some natural sources for lactone extraction, such as coconut, underscore the need for more sustainable and reliable raw materials. dataintelo.com

Agro-Industrial Residues : Waste products from agriculture provide a cheap and abundant source of precursors. For example, oil cakes, the residue left after pressing oil from seeds like rapeseed, are rich in fatty acids. mdpi.com Through a multi-step biocatalytic process involving lipase (B570770) for hydrolysis, lactic acid bacteria for hydration, and yeast for β-oxidation, these waste materials can be valorized into valuable lactones. mdpi.com

Abundant Fatty Acids : Non-hydroxylated fatty acids from plant oils, such as oleic acid and linoleic acid, are considered sustainable feedstocks. nih.gov Engineered microbes can convert these fatty acids directly into lactones, bypassing the need for pre-functionalized, more expensive starting materials. nih.gov

Lignocellulosic Biomass : Woody biomass represents a vast, untapped renewable resource. Research has demonstrated the potential to convert the cellulose (B213188) fraction of biomass into the platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). usda.gov Subsequent catalytic conversion of HMF derivatives can yield lactones, with studies showing high selectivity towards δ-hexalactone from model compounds. usda.gov

Development of Non-Toxic and Environmentally Benign Catalysts for this compound Synthesis

Traditional chemical synthesis of lactones often employs harsh reagents like strong acids and heavy-metal oxidants, which pose environmental and safety concerns. mdpi.commdpi.com Green chemistry promotes the development of safer, recyclable, and more efficient catalysts.

Biocatalysts : Enzymes are highly specific, operate under mild conditions, and are biodegradable. Engineered enzymes, such as variants of cyclohexanone monooxygenase (CHMO), can perform Baeyer-Villiger oxidation on cyclic ketones to produce lactones with high selectivity. uniba.it Lipases, like Candida antarctica Lipase B (CALB), are also widely used for catalyzing ring-opening polymerization of lactones and can be employed in their synthesis. researchgate.net

Organocatalysts : These are small, metal-free organic molecules that can catalyze reactions. For the polymerization of δ-lactones, diphenyl phosphate (B84403) (DPP) has been identified as an efficient organocatalyst. researchgate.netepa.gov For lactone synthesis, systems using catalysts like 2-iodobenzamide (B1293540) in combination with a benign co-oxidant like Oxone offer a heavy-metal-free alternative. jst.go.jp

Solid Acid Catalysts : To replace hazardous liquid acids, various solid acid catalysts have been developed. These are often more stable, easier to separate from the reaction mixture, and recyclable. Examples include K-10 montmorillonite (B579905) clay and heteropoly acids, which are effective for various organic transformations relevant to lactone synthesis. nih.gov

Table 2: Comparison of Conventional vs. Green Catalysts in Lactone Synthesis

Catalyst Type Example Advantages Reference
Conventional Strong acids (e.g., H₂SO₄), Peroxy acids High reactivity mdpi.com
Green: Biocatalyst Engineered CHMO, Lipases High selectivity, mild conditions, biodegradable uniba.it, researchgate.net
Green: Organocatalyst Diphenyl phosphate (DPP) Metal-free, efficient for polymerization researchgate.net, epa.gov
Green: Solid Acid K-10 Montmorillonite Clay Recyclable, easy separation, low cost nih.gov

One-Pot Synthesis Strategies for this compound and its Precursors

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is a core principle of green chemistry. This approach improves efficiency by reducing solvent use, purification steps, energy consumption, and waste generation.

A notable one-pot strategy has been developed for producing δ-lactones like δ-decalactone, which can be adapted for δ-hexalactone. google.comgoogle.com This method combines two key steps into a single process:

Aldol (B89426) Condensation & Catalytic Hydrogenation : The synthesis starts with cyclopentanone and an appropriate aldehyde (e.g., n-valeraldehyde for δ-decalactone). google.com These reactants undergo an aldol condensation followed by catalytic hydrogenation in the same vessel. This "one-pot" sequence produces a 2-alkylcyclopentanone intermediate. google.comgoogle.com

Oxidative Ring Expansion : The intermediate is then subjected to a Baeyer-Villiger oxidation, which inserts an oxygen atom into the ring to form the final δ-lactone product. google.com

Chemical Reactivity and Mechanistic Investigations of Delta Hexalactone

Degradation Mechanisms of delta-Hexalactone and its Polymeric Forms

The degradation of polymers derived from this compound (δ-HL) is a critical area of study, determining their lifecycle and potential applications, particularly in biomedical and environmental contexts. The primary mechanisms of degradation for these aliphatic polyesters involve the cleavage of ester bonds within the polymer backbone. This process can be initiated by abiotic factors, such as water, or biotic factors, like enzymes. The structure of the polymer, including its crystallinity, molecular weight, and the presence of comonomers, significantly influences the rate and nature of its degradation.

Hydrolytic and Enzymatic Degradation Pathways of this compound-based Polymers

The degradation of this compound-based polymers proceeds primarily through two pathways: hydrolytic and enzymatic degradation. Both mechanisms target the ester linkages, leading to a reduction in molecular weight and eventual fragmentation of the polymer.

Hydrolytic Degradation

Hydrolytic degradation is a chemical process involving the reaction of the polymer's ester groups with water, leading to chain scission. mdpi.com This process can occur without the aid of catalysts but can be accelerated by acids or bases. sapub.org For aliphatic polyesters, the mechanism typically involves two stages: first, the diffusion of water into the amorphous regions of the polymer, followed by the random cleavage of ester bonds. researchgate.netnih.gov The crystalline regions of the polymer are more resistant to water penetration and, therefore, degrade more slowly. researchgate.netnih.gov

The incorporation of this compound as a comonomer into other polyesters, such as poly(ε-caprolactone) (PCL) or poly(ω-pentadecalactone) (Pω-PDL), has been shown to alter the degradation profile significantly. The methyl pendant group on the δ-HL unit disrupts the crystalline structure of the resulting copolymer, making it more amorphous. researchgate.net This increased amorphous character facilitates greater water uptake and, consequently, a faster rate of hydrolysis. researchgate.netmdpi.com

For instance, studies on copolymers of ω-pentadecalactone and δ-hexalactone, poly(ω-PDL-co-δ-HL), demonstrated that the incorporation of δ-HL resulted in a more disordered chain microstructure. This led to higher degradation rates when studied in a phosphate (B84403) buffer solution at 37°C. researchgate.netresearchgate.net Similarly, research on copolymers of lactide and δ-valerolactone (a structurally similar, non-substituted lactone) showed that factors like low crystallinity, large amorphous domains, and lower glass transition temperatures (Tg) promoted water absorption and led to faster degradation rates. researchgate.net The degradation process for these polyesters is generally not observed until the molecular weight decreases to around 15,000 g/mol or less. nih.gov

Table 1: Research Findings on Hydrolytic Degradation of δ-Lactone Copolymers

Copolymer SystemKey FindingsReference
poly(ω-pentadecalactone-co-δ-hexalactone)Incorporation of δ-HL increases the amorphous character, leading to higher degradation rates (0.0028–0.0041 days⁻¹). The degradation rate in phosphate buffer at 37°C was found to be in the range of 0.0013 to 0.0019 d⁻¹. researchgate.netresearchgate.net
poly(lactide/δ-valerolactone)Degradation is favored by low crystallinity and large amorphous domains. Amorphous copolymers with high water absorption (>30%) showed the fastest degradation rates (up to 0.060 days⁻¹). researchgate.net
poly(ε-caprolactone) with δ-lactone unitsIntroducing δ-lactone repeating units decreases the degree of crystallinity, which in turn increases the rate of degradation. mdpi.com

Enzymatic Degradation

Enzymatic degradation involves the catalysis of ester bond cleavage by enzymes, typically lipases and esterases, secreted by microorganisms. mdpi.com This process is a key factor in the biodegradation of polyesters in biological environments. Unlike hydrolytic degradation which can occur throughout the polymer matrix (bulk erosion), enzymatic degradation is often a surface erosion process, as the large enzyme molecules cannot readily penetrate the bulk polymer. mdpi.com

The degradation begins with the adsorption of the enzyme onto the polymer surface, followed by the hydrolysis of ester bonds, releasing soluble oligomers and monomers. The rate of enzymatic degradation is highly dependent on the polymer's properties, including crystallinity, hydrophilicity, and chain mobility. mdpi.com Amorphous regions are degraded more readily than crystalline regions. mdpi.com

For polyesters like PCL, it has been reported that lipases from sources such as Pseudomonas PS and Rhizopus arrhizus are particularly effective at accelerating degradation. mdpi.com The incorporation of δ-HL into a polymer chain can enhance its susceptibility to enzymatic attack. The disruption of crystallinity caused by the δ-HL units creates more accessible amorphous regions for enzymes to act upon. mdpi.com For example, copolymerizing ε-caprolactone (ε-CL) with its isomer δ-CL has been shown to be a strategy to achieve faster degradation kinetics, desirable for applications like drug delivery. mdpi.com

Table 2: Factors Influencing Enzymatic Degradation of Polyesters

FactorInfluence on DegradationMechanismReference
CrystallinityDecreased crystallinity leads to a higher degradation rate.Amorphous regions are more accessible to enzymes and have higher chain mobility. mdpi.com
HydrophilicityIncreased hydrophilicity can increase the degradation rate.Higher surface wettability can facilitate enzyme adsorption and activity. mdpi.com
Comonomer Inclusion (e.g., δ-HL)Increases degradation rate.Disrupts polymer chain regularity and crystallinity, creating more sites for enzymatic attack. researchgate.netmdpi.com
Polymer ArchitectureCan influence degradation rates (e.g., star-shaped vs. linear).Affects properties like hydrophilicity and accessibility of polymer chains. mdpi.com

Environmental Degradation Profiles of this compound Derivatives

The environmental fate of this compound and its derivatives is governed by their susceptibility to biodegradation under various conditions. The term "biodegradable" implies that a material can be broken down by microorganisms into natural substances like carbon dioxide, water, and biomass. mdpi.com The monomer, this compound, is reported to be readily biodegradable. rxnfinder.org

When polymerized, the environmental degradation of poly(this compound) and its copolymers is influenced by a combination of physical, chemical, and biological factors. mdpi.com These include temperature, humidity, UV radiation, and the presence of microorganisms. mdpi.com The degradation process in a natural environment often involves a combination of the hydrolytic and enzymatic pathways described previously.

Initially, abiotic factors like moisture and temperature can cause slow hydrolytic cleavage of the ester bonds, reducing the polymer's molecular weight. mdpi.com This initial fragmentation creates smaller, more accessible polymer chains. Subsequently, microorganisms can colonize the polymer surface and secrete extracellular enzymes (like lipases and esterases) that further break down the polymer chains into oligomers and monomers. mdpi.com These smaller molecules can then be assimilated by the microorganisms and used as a source of carbon and energy, ultimately leading to mineralization.

Copolymerization of δ-HL with other monomers is a key strategy to tailor the environmental degradation profile. For instance, while high molecular weight PCL degrades over two to four years in natural soil, copolymerization can shorten this timeframe. rsc.org The inclusion of δ-HL disrupts crystallinity, which is a major barrier to microbial attack, thereby accelerating the biodegradation process. researchgate.netmdpi.com

Table 3: Environmental Factors Affecting Polymer Degradation

Environmental FactorEffect on Degradation RateMechanism of ActionReference
TemperatureHigher temperatures generally accelerate degradation.Enhances the rates of both chemical (hydrolysis) and biological (enzymatic) processes. mdpi.com
Moisture/HumidityHigher humidity accelerates degradation.Water is a necessary reactant for hydrolytic degradation of polyesters. mdpi.com
MicroorganismsPresence of active microbial communities accelerates degradation.Secrete enzymes that catalyze the breakdown of the polymer. mdpi.commdpi.com
UV RadiationCan initiate photodegradation.Can cause chain scission and create initiation sites for further degradation, although less significant for polyesters compared to some other polymers. mdpi.com

Biological Activities and Underlying Mechanisms of Delta Hexalactone

Antimicrobial and Antiviral Properties of delta-Hexalactone and Related Lactones

Lactones, including this compound, have garnered attention for their potential antimicrobial properties. mdpi.comresearchgate.net Research suggests that these compounds may inhibit the growth of various bacteria and fungi, making them candidates for further investigation as antimicrobial agents. smolecule.comcapes.gov.br

In Vitro and In Vivo Antifungal Activity

Limited research indicates that this compound may possess antifungal properties. smolecule.com Studies on related lactone compounds have demonstrated a range of antifungal activities. For instance, some lactones have shown inhibitory effects against pathogenic fungi like Candida albicans and Trichophyton rubrum in vitro. researchgate.net The effectiveness of these compounds can be influenced by their chemical structure. researchgate.net For example, γ-lactones have been observed to exhibit higher antifungal activity than δ-lactones, and this activity can be enhanced by the length of their side chains. researchgate.net

In one study, various lactones were tested against Candida albicans and Trichophyton rubrum. The results showed that lactones, as a group, were more active against Trichophyton rubrum than Candida albicans. researchgate.net Another study highlighted that δ-decalactones inhibited the growth of Aspergillus niger and Candida albicans. researchgate.net Furthermore, some bis-γ-lactones have shown inhibitory effects on the mycelial development and conidia germination of Colletotrichum gloesporioides. scielo.br The presence of an exocyclic double bond in the lactone structure appears to be important for this antifungal activity. scielo.br

While specific in vivo data for this compound is not extensively available, related studies on other lactones provide some insights. For example, some bacterial strains have been shown to inhibit fungal growth on rice grains in in vivo tests, and their volatile organic compounds, which can include lactones, were effective in inhibiting fungal development. acs.org

Table 1: In Vitro Antifungal Activity of Selected Lactones

Lactone TypeFungal SpeciesObserved Effect
γ-LactonesAspergillus niger, Candida albicansGrowth inhibition researchgate.net
δ-DecalactonesAspergillus niger, Candida albicansGrowth inhibition researchgate.net
Bis-γ-lactonesColletotrichum gloesporioidesInhibition of mycelial development and conidia germination scielo.br
Various LactonesTrichophyton rubrumGrowth inhibition researchgate.net

Antibacterial Potentials

This compound has been identified as a fatty acid with antagonistic properties against bacterial growth. biosynth.comcymitquimica.com It has demonstrated activity against human pathogens, including mycobacterium. biosynth.com The broader group of lactones has been explored for their antibacterial potential, with some showing promise against various bacterial strains. mdpi.com

For instance, certain synthetic γ-halogeno-δ-lactones have exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov The bactericidal effect of these lactones was observed to reduce the number of colony-forming units by approximately 50% in some cases. nih.gov Sesquiterpene lactones isolated from various plants have also shown significant bactericidal activity in vitro. capes.gov.bruobaghdad.edu.iq The presence of an α-methylene-γ-lactone group is often associated with the antibacterial activity of these compounds. uwm.edu.pl

It is important to note that the antibacterial efficacy of lactones can be species-specific. For example, some sesquiterpene lactones were found to be active against Gram-positive bacteria but showed resistance from Salmonella typhimurium and Pseudomonas aeruginosa. uobaghdad.edu.iq

Table 2: Antibacterial Potential of Selected Lactones

Lactone TypeBacterial SpeciesObserved Effect
This compoundHuman pathogens (including mycobacterium)Antagonistic properties against bacterial growth biosynth.comcymitquimica.com
γ-Halogeno-δ-lactonesEscherichia coli, Staphylococcus aureusModerate antibacterial activity nih.gov
Sesquiterpene lactonesGram-positive bacteriaBactericidal activity uobaghdad.edu.iq

Mechanisms of Microbial Growth Inhibition

The mechanisms through which lactones inhibit microbial growth are multifaceted and appear to be linked to their chemical structures. One proposed mechanism for some lactones, particularly those with an α,β-unsaturated structure, involves their ability to interact with nucleophilic groups of essential biomolecules within the microbial cell. tandfonline.com For example, the α-methylene-γ-lactone ring found in many sesquiterpene lactones can react with sulfhydryl groups of enzymes and other proteins, leading to their inactivation and subsequent inhibition of microbial growth. scielo.brtandfonline.com

Another potential mechanism is the inhibition of the respiratory system. For instance, massoialactone has been shown to arrest oxygen consumption in Candida albicans, suggesting that its antimicrobial action may stem from disrupting cellular respiration. researchgate.net The polarity of lactones can also influence their ability to penetrate microbial cell walls, which is a crucial step for exerting their antimicrobial effects. uwm.edu.pl

Roles in Chemical Ecology and Interspecies Communication

This compound and other lactones play significant roles in the chemical communication between organisms, acting as semiochemicals that mediate various ecological interactions. wur.nlbioprotectionportal.com

Pheromonal Functions and Semiochemical Applications of this compound

This compound has been identified as a component of pheromone blends in several insect species. researchgate.net Pheromones are chemical signals used for communication between members of the same species, influencing behaviors such as mating, aggregation, and alarm signaling. wikipedia.orgslu.seresearchgate.net

For example, this compound, in combination with delta-heptalactone, is released by males of the walnut husk fly, Rhagoletis completa, and this blend is attractive to other individuals of the same species. researchgate.net In some cases, lactones can act as queen pheromones in social insects, regulating the reproductive division of labor within a colony. frontiersin.org For instance, certain macrocyclic lactones produced by queens can influence worker behavior and suppress their ovarian activation. frontiersin.org

The specificity and potency of these pheromones make them valuable tools for monitoring and controlling insect populations. wur.nlbioprotectionportal.com

Impact on Insect Behavior and Pest Control

The influence of this compound and other lactones on insect behavior has significant implications for pest management. bibliotekanauki.plflyboss.com.au These compounds can act as attractants, repellents, or antifeedants, modifying the behavior of pest insects to reduce crop damage. bibliotekanauki.plmdpi.compjoes.com

As attractants, lactone-based pheromones can be used in traps for mass trapping or monitoring of pest populations. bioprotectionportal.comresearchgate.net This approach allows for the targeted removal of pests from an area or provides early warnings of infestations, enabling more timely and effective control measures. nih.gov For example, traps baited with a blend containing this compound have been used to capture walnut husk flies. researchgate.net

Conversely, some lactones exhibit antifeedant properties, deterring insects from feeding on treated plants. bibliotekanauki.plpjoes.comacs.org This can protect crops from damage and reduce the survival and reproductive rates of pest populations. bibliotekanauki.pl The effectiveness of these lactones can be species-specific and may vary depending on the developmental stage of the insect. pjoes.com For instance, certain alkyl-substituted lactones have shown strong feeding deterrent activity against the larvae and adults of the Colorado potato beetle. pjoes.com

The use of semiochemicals like this compound in pest control offers a more environmentally friendly alternative to conventional insecticides, as they are typically species-specific and have a lower impact on non-target organisms. wur.nlscirp.org

Emission as Volatile Organic Compounds (VOCs) by Biological Systems

This compound is emitted as a volatile organic compound (VOC) by various biological systems, including plants and microorganisms. nih.govfmach.itmdpi.com In plants, such as certain mango varieties, the emission of this compound contributes to the fruit's characteristic aroma profile and its emanation is often associated with ripening stages. nih.gov

Microorganisms, including certain species of bacteria and yeast, are also known to produce and emit this compound. cnr.itunitn.it For instance, strains of Lysobacter have been observed to release this compound, with the composition of the growth medium influencing the profile of emitted VOCs. cnr.itunitn.it Studies have shown that nutrient availability can affect the types and quantities of VOCs produced by these bacteria. cnr.itunitn.it In some microbial interactions, this compound has been identified as a non-antagonistic VOC. cnr.itunitn.it The emission of this and other VOCs plays a role in the complex chemical communication and interactions within microbial communities and between microbes and plants. fmach.it

The detection and analysis of this compound as a VOC are often performed using techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com These methods allow for the identification and quantification of this compound in the complex mixture of volatiles released by biological organisms. mdpi.com

Endogenous Biosynthesis and Metabolic Pathways of this compound

The formation of this compound in biological systems is intricately linked to the metabolism of fatty acids. The primary route for its biosynthesis involves the modification and subsequent breakdown of fatty acid precursors through specific enzymatic pathways.

Fatty Acid β-Oxidation Pathways in Lactone Formation

The β-oxidation pathway is a fundamental catabolic process that breaks down fatty acid molecules to produce energy. wikipedia.orgaocs.org This same pathway is harnessed for the biosynthesis of lactones, including this compound. mdpi.comgoogle.com The process begins with a hydroxy fatty acid, which undergoes cycles of β-oxidation. google.com In each cycle, the fatty acid chain is shortened by two carbon atoms, releasing acetyl-CoA. wikipedia.orgaocs.org

For delta-lactone formation, the key is the presence of a hydroxyl group at a specific position on the fatty acid chain. As the chain is shortened through β-oxidation, a δ-hydroxy fatty acid intermediate is generated. This intermediate can then undergo intramolecular cyclization, or lactonization, to form the stable six-membered ring structure of a delta-lactone. google.cominchem.org The conversion of the δ-hydroxyalkanoic acid to the delta-lactone is favored at a pH below 7. google.com

Enzymatic Involvement: Lipoxygenases and Epoxide Hydrolases in delta-Lactone Biosynthesis

The introduction of the crucial hydroxyl group onto the fatty acid precursor is a key step and can be catalyzed by several types of enzymes. Lipoxygenases (LOX) are one such class of enzymes that can introduce a hydroperoxide group onto unsaturated fatty acids. nih.govmdpi.com This hydroperoxide can then be further metabolized to a hydroxy fatty acid, which enters the β-oxidation pathway for lactone synthesis. mdpi.com Studies in mango have implicated a 9-lipoxygenase (Mi9LOX) in the biosynthesis of lactones, where its overexpression led to increased concentrations of δ-valerolactone and δ-decalactone. nih.gov

Epoxide hydrolases (EH) represent another enzymatic route. nih.gov These enzymes catalyze the hydrolysis of fatty acid epoxides to form diols. nih.gov In mango, the overexpression of an epoxide hydrolase 2 gene (MiEH2) resulted in a significant increase in the concentration of δ-valerolactone, γ-hexalactone, and δ-hexalactone, suggesting its direct involvement in lactone biosynthesis. nih.gov The initial epoxidation of the fatty acid can be carried out by enzymes such as peroxygenases or cytochrome P450 monooxygenases. mdpi.com

The table below summarizes the key enzymes and their roles in the biosynthesis of this compound.

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)Product(s) leading to δ-Hexalactone
Lipoxygenases (LOX) Mi9LOX (from Mango)Linoleic acid, Linolenic acidHydroxy fatty acids
Epoxide Hydrolases (EH) MiEH2 (from Mango)Fatty acid epoxidesDihydroxy fatty acids
Acyl-CoA Oxidases Acyl-CoA OxidaseAcyl-CoA2-trans-Enoyl-CoA

Metabolic Regulation and Engineering for Enhanced Production

The production of this compound and other lactones can be enhanced through metabolic engineering of microorganisms, particularly yeasts like Yarrowia lipolytica. nih.govnih.govcore.ac.uk These strategies often focus on manipulating the fatty acid β-oxidation pathway to favor the accumulation of specific lactone precursors. nih.govcore.ac.uk

Key metabolic engineering strategies include:

Overexpression of genes encoding enzymes that introduce hydroxyl groups onto fatty acids, such as cytochrome P450s with subterminal hydroxylase activity. google.com

Modification of β-oxidation enzymes to control the chain-shortening process and favor the production of δ-hydroxy fatty acids of a desired chain length. nih.gov

Deletion of genes involved in competing pathways or the degradation of the target lactone. For instance, deleting genes responsible for further oxidation of the lactone can lead to its accumulation. researchgate.net

Process optimization in bioreactors, such as fed-batch strategies, to control substrate availability and maximize lactone yields. core.ac.uk

These approaches have successfully increased the titers of various lactones in engineered microbial systems, paving the way for more sustainable and efficient production methods. nih.govresearchgate.net

Molecular Interactions with Biological Systems

Enzyme Activity Modulation by Lactone Compounds

Lactone compounds, including this compound, can interact with and modulate the activity of various enzymes. One notable example is the interaction with paraoxonases (PONs), a family of enzymes found in humans. smolecule.comhmdb.ca Human paraoxonase 1 (PON1) has been shown to hydrolyze a wide range of lactones, including this compound, breaking the cyclic ester bond to form the corresponding open-chain hydroxy acid. smolecule.comhmdb.ca This enzymatic activity is reversible, and PON1 can also catalyze the reverse reaction, lactonization, from the hydroxy acid. hmdb.ca The equilibrium between the lactone and the hydroxy acid is pH-dependent, with lower pH favoring the closed-ring lactone form. hmdb.ca

The ability of lactones to interact with enzymes suggests they can influence metabolic pathways that involve fatty acids and other ester-containing molecules. smolecule.com Furthermore, the toxic effects of some lactones on yeast cells have been linked to their interaction with cell membrane components, leading to increased membrane fluidity and inhibition of essential membrane-bound enzymes like H+-ATPase. uliege.be

Advanced Analytical Characterization of Delta Hexalactone

Chromatographic Techniques for Detection and Quantification of delta-Hexalactone

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of this compound. These techniques offer the high sensitivity and selectivity required to isolate and measure this compound within intricate sample compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a widely employed method for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer.

The selection of the GC column's stationary phase is critical for achieving good separation. For lactone analysis, a stationary phase containing (35%-phenyl)-methyl polysiloxane has been shown to provide excellent peak shape and separation. google.com The mass spectrometer is typically operated in electron ionization (EI) mode, with characteristic fragment ions used for identification and quantification. For delta-lactones, a common ion monitored is m/z 99. researchgate.net

Table 1: Examples of GC-MS Parameters for Lactone Analysis

ParameterSettingReference
Column DB-35MS (60 m × 0.25 mm × 0.25 µm) google.com
Carrier Gas Helium nih.gov
Inlet Temperature 260 °C nih.gov
Oven Program Initial 40-70°C, ramp to 220-250°C, then to 250-270°C google.com
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Mass Range 35–450 amu nih.gov

Multidimensional Gas Chromatography for Enhanced Resolution

For exceptionally complex samples where standard one-dimensional GC may not provide adequate separation of all components, multidimensional gas chromatography (MDGC) offers enhanced resolution. unime.itmonash.edu This technique involves using two or more columns with different stationary phases to separate co-eluting compounds. Comprehensive two-dimensional GC (GC×GC) is a powerful iteration of this approach.

The application of enantioselective GC×GC (eGC×GC) has been demonstrated for the analysis of chiral lactones. In one study, this technique was used to separate the enantiomers of various lactones. It was noted that δ-hexalactone was present as a single enantiomer in the analyzed standard. unime.it This highlights the capability of MDGC to provide detailed information on the stereochemistry of chiral compounds, which is often crucial as different enantiomers can have distinct sensory properties. The study reported an instrumental detection limit (IDL) of 0.17 ng for δ-hexalactone using a system with a low duty-cycle modulator. unime.it

MDGC is particularly useful for resolving target analytes from interfering matrix components, a common challenge in food and essential oil analysis. monash.edu By "heart-cutting" a specific portion of the effluent from the first column onto a second, different column, a targeted and highly effective separation can be achieved.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for non-volatile, thermally labile, or polar compounds. oup.com In the context of lactones, LC-MS is particularly relevant for the analysis of their non-volatile derivatives or their corresponding hydroxy acids, which can exist in equilibrium with the lactone form. nih.gov

The development of LC-MS/MS methods for the simultaneous determination of lactones and their corresponding hydroxy acids requires careful consideration to avoid in-source conversion between the two forms. nih.gov Chromatographic separation between the lactone and its hydroxy acid is often necessary to ensure accurate quantification. nih.gov This is also critical because the [M+H]+ ion of a hydroxy acid can be only one mass unit different from the [M+NH4]+ adduct of its corresponding lactone, leading to potential isobaric interference if not chromatographically resolved. nih.gov

LC-MS/MS methods have been developed for the analysis of various lactones, including macrocyclic lactone insecticides in fruits and vegetables, and N-acyl-L-homoserine lactones in bacterial cultures. nih.govresearchgate.netacs.orgplos.org These methods typically use reversed-phase chromatography with a C18 column and tandem mass spectrometry for detection, providing high specificity and sensitivity. researchgate.net For instance, sensory-directed analysis of crumb chocolate used HPLC-MS/MS to identify and quantify semi-volatile long-chain δ-lactones that contribute to a creamy flavor. mdpi.com

Table 2: LC-MS/MS Parameters for Lactone Analysis in Chocolate

ParameterSettingReference
Column RP Hyperclone (250 × 4.6 mm i.d., 5 µm) mdpi.com
Mobile Phase Gradient of aqueous formic acid (0.1%) and acetonitrile (B52724) with formic acid (0.1%) mdpi.com
Flow Rate 0.4 mL/min mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM+) mdpi.com
Monitored Transition Example: δ-tetradecalactone (m/z: 227.2 → 191.1) mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques for Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample's headspace before GC-MS analysis. dergipark.org.trnih.gov This method is particularly effective for analyzing aroma compounds like this compound in complex food and beverage matrices. nih.govcabidigitallibrary.org

The efficiency of HS-SPME depends on several factors, including the choice of fiber coating, extraction time, and temperature. exlibrisgroup.comresearchgate.net For lactone analysis in wine, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. nih.gov Studies on margarine and beef fat also highlight the importance of optimizing extraction conditions to achieve good recovery of lactones. nih.govexlibrisgroup.com For example, in the analysis of beef fat, dynamic-headspace SPME was found to be superior to static-headspace SPME for extracting lactones. nih.gov

HS-SPME-GC-MS has been successfully applied to determine the volatile profiles of various fruits, including wild strawberries and tropical fruits like rambutan, where delta-decalactone (B1670226) was identified as a significant component. dergipark.org.trresearchgate.netashs.org In a study of non-grape wines, HS-SPME combined with high-resolution GC-Orbitrap-MS was used for the accurate quantification of δ-hexalactone and other lactones in hawthorn and goji berry wines. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H NMR spectrum reveal the connectivity of protons, while the ¹³C NMR spectrum indicates the number and chemical environment of the carbon atoms.

Spectra for this compound are available in several public databases. nih.govspectrabase.com The data confirm the presence of a six-membered ring containing an ester group and a methyl group at the C-5 position. The proton attached to the carbon bearing the ring oxygen (C-5) typically appears as a multiplet at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The protons on the carbon chain show characteristic multiplets in the upfield region.

Table 3: Representative ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityReference
¹H NMR (400 MHz, CDCl₃) ~4.25m guidechem.com
~2.50m guidechem.com
~1.90m guidechem.com
~1.65m guidechem.com
~1.30d guidechem.com
¹³C NMR (in CDCl₃) ~172s (C=O) guidechem.com
~80d (CH-O) guidechem.com
~30t (CH₂) guidechem.com
~29t (CH₂) guidechem.com
~22t (CH₂) guidechem.com
~21q (CH₃) guidechem.com

(Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument frequency. The data presented are approximate values based on available information.)

These advanced analytical methods, from high-resolution chromatographic separations to detailed spectroscopic elucidations, are essential for the accurate characterization of this compound in scientific research and industrial applications.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. libretexts.orgwikipedia.org By measuring the absorption of infrared radiation, a unique spectral fingerprint is generated. tesisenred.netmdpi.com For this compound, the FTIR spectrum reveals characteristic absorption bands that confirm its lactone structure. Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of samples in their solid or liquid state with minimal preparation. d-nb.infoamericanpharmaceuticalreview.com

The analysis of this compound using ATR-FTIR reveals key spectral features. A prominent peak is observed in the region of 1700-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration characteristic of the ester group within the lactone ring. researchgate.net Another significant region is the C-O stretching vibration, which typically appears in the 1000-1300 cm⁻¹ range. The spectra for this compound show specific peaks that can be assigned to the vibrations of its chemical bonds. ispc-conference.org

Below is a table summarizing the characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)Functional Group AssignmentType of Vibration
~1735Carbonyl (C=O)Stretching
~1240C-O-CAsymmetric Stretching
~1180C-OStretching

This data is representative and can vary slightly based on the specific instrumentation and sample preparation.

Raman Spectroscopy Innovations for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR, offering another method for molecular fingerprinting based on the inelastic scattering of monochromatic light. mdpi.comnih.gov A key advantage of Raman spectroscopy is its low interference from water, making it particularly useful for analyzing biological and aqueous samples. nih.gov Innovations in Raman spectroscopy, such as Surface-Enhanced Raman Spectroscopy (SERS), have significantly enhanced sensitivity, allowing for the detection of trace amounts of substances. mdpi.com

For this compound, the Raman spectrum provides a detailed fingerprint of its molecular structure. The technique is adept at identifying not only the fundamental vibrations but also overtones and combination bands, which can provide a more complete structural picture. The lactone ring and the alkyl chain of this compound produce a unique set of Raman shifts.

Recent advancements in Raman technology, including the development of portable instruments and sophisticated data analysis techniques like machine learning algorithms, are expanding its applications. acs.orgpurdue.edu These innovations facilitate high-throughput screening and rapid identification of compounds like this compound in various fields, from materials science to food science. purdue.edu

High-Resolution Mass Spectrometry and Imaging Techniques

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. When coupled with imaging techniques, it allows for the visualization of the spatial distribution of molecules within a sample.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) in Biological Samples

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a label-free technique that enables the mapping of a wide range of molecules, including metabolites like this compound, directly in tissue sections. mdpi.comwalshmedicalmedia.comresearchgate.net This method provides crucial information about the localization of compounds within a biological context, which is invaluable for understanding metabolic processes. walshmedicalmedia.comfrontiersin.org The process involves coating a tissue sample with a matrix that absorbs laser energy, facilitating the soft ionization of the analyte molecules. walshmedicalmedia.com

The application of MALDI-MSI can reveal the distribution of this compound in various biological samples, offering insights into its production, transport, and storage at a cellular level. This technique has been successfully used to image a variety of metabolites in different organisms, demonstrating its versatility and power in biological research. walshmedicalmedia.comfrontiersin.org The high sensitivity and molecular specificity of MALDI-MSI make it an indispensable tool for modern microbiology and biomedical research. mdpi.com

Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) for Real-Time Volatile Monitoring

Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique used for the real-time detection and quantification of volatile organic compounds (VOCs). ionicon.com This method is particularly advantageous for monitoring dynamic processes, such as the release of aroma compounds from food or the emission of VOCs from biological systems. mdpi.com The soft ionization process, typically using H₃O⁺ ions, results in minimal fragmentation of the analyte, simplifying the resulting mass spectra. ionicon.commdpi.com

In the context of this compound, PTR-ToF-MS allows for the continuous monitoring of its concentration in the gas phase. This capability has been applied in studies investigating the volatilome of various microorganisms and food products. mdpi.comfmach.itnih.gov Research has shown that PTR-ToF-MS can be used to track the emission of this compound from bacterial cultures, providing insights into microbial metabolism. fmach.itnih.govunitn.it The high time resolution and low detection limits of PTR-ToF-MS make it an ideal tool for studying the kinetics of VOC release and for applications in food science, environmental monitoring, and medical diagnostics. nih.govrsc.orgnih.gov

A study on the volatilome of Lysobacter species identified this compound as one of the emitted VOCs using PTR-ToF-MS, highlighting the technique's utility in characterizing microbial chemical profiles. fmach.itnih.gov

Computational and Theoretical Investigations of Delta Hexalactone

Molecular Modeling and Simulation Studies of delta-Hexalactone

Molecular modeling and simulation allow for the examination of δ-hexalactone at an atomic level, providing data that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has become a primary tool for calculating the electronic properties of molecules, offering a balance between accuracy and computational cost. mpg.de The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mpg.de This approach is computationally more feasible than traditional wavefunction-based methods, as it deals with the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. mpg.de

DFT calculations can elucidate the electronic structure of δ-hexalactone, providing information on molecular orbital energies (such as the HOMO and LUMO), charge distribution, and electrostatic potential. These parameters are crucial for predicting the molecule's reactivity. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) are key indicators of a molecule's ability to donate or accept electrons in chemical reactions.

In the context of lactones, DFT has been used to investigate reaction mechanisms and stability. researchgate.netcardiff.ac.uk For example, DFT calculations were employed to study the mechanism of the ring-opening polymerization of ε-caprolactone, providing insights into the catalytic cycle. cardiff.ac.uk Similarly, computational studies on lankacidin derivatives, which contain a δ-lactone moiety, used molecular dynamics simulations to predict binding energies, suggesting the lactone ring's importance for biological activity. nih.gov Quantum mechanical/molecular mechanical (QM/MM) calculations, often employing DFT for the QM region, have been used to explore complex enzymatic reaction pathways involving lactone-containing substrates. nih.gov Such studies can determine reaction barriers and identify stable intermediates, clarifying reaction mechanisms at a molecular level. nih.gov

For δ-hexalactone, DFT can be applied to:

Optimize its three-dimensional geometry to find the most stable conformation.

Calculate its vibrational frequencies, which can be compared with experimental infrared and Raman spectra for structural confirmation.

Determine its charge distribution and dipole moment, which influence its solubility and intermolecular interactions.

Model its reactivity in reactions such as hydrolysis or polymerization by calculating the energy profiles of reaction pathways.

Thermodynamic and kinetic modeling are essential for understanding and optimizing chemical reactions involving δ-hexalactone, particularly its polymerization. The polymerization of lactones is an equilibrium-driven process, and its feasibility is dictated by thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of polymerization. researchgate.net

Studies on the copolymerization of γ-valerolactone with ε-caprolactone have shown that the thermodynamic parameters depend on the monomer ratio in the feed. researchgate.net The general belief that γ-lactones are not readily polymerizable has been challenged by systematic investigations into their copolymerization kinetics and thermodynamics. researchgate.net For δ-lactones, which are six-membered rings, ring-opening polymerization is generally more favorable than for five-membered γ-lactones due to greater ring strain. However, substituted δ-lactones like δ-hexalactone (which has a methyl substituent) can have altered thermodynamic properties compared to the unsubstituted δ-valerolactone. researchgate.net

A key challenge with substituted δ-lactones is their typically low ceiling temperature, which can lead to unfavorable polymerization equilibria. diva-portal.org Research on δ-decalactone showed that copolymerization with other lactones like ε-caprolactone can enhance the thermodynamic stability of the resulting polymer, mitigating the depolymerization tendency. diva-portal.org This strategy has been successfully applied to δ-hexalactone, which was copolymerized with ethylene (B1197577) brassylate to create thermoplastic elastomers. researchgate.net The incorporation of δ-hexalactone into the copolymer chain was found to increase the amorphous character and lead to higher degradation rates. researchgate.net

Kinetic models, often developed using data from techniques like differential scanning calorimetry (DSC), can describe the rate of polymerization under various conditions (e.g., temperature, catalyst concentration). researchgate.net For the acid-catalyzed hydrolysis of cellulose (B213188) to levulinic acid, a detailed kinetic model was developed using a power-law approach, covering a broad range of reaction conditions. researchgate.net A similar approach could be used to model the kinetics of δ-hexalactone reactions, providing valuable data for reactor design and process optimization.

The table below summarizes key findings from thermodynamic and kinetic studies of lactone polymerizations relevant to δ-hexalactone.

Study FocusLactone(s) StudiedKey FindingsReference(s)
Copolymerization Thermodynamicsγ-valerolactone, ε-caprolactonePolymerization thermodynamics (enthalpy, entropy) are dependent on the monomer feed ratio. researchgate.net
Mitigating Low Ceiling Temperatureδ-decalactone, ε-caprolactoneCopolymerization increases the thermodynamic stability of the resulting polymer, preventing depolymerization. diva-portal.org
Copolymer Synthesisδ-hexalactone, ethylene brassylateCopolymers were synthesized via ring-opening polymerization; δ-HL increased the amorphous nature and degradation rate of the polymer. researchgate.net

Structure-Activity Relationship (SAR) Studies for Lactone Compounds

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. For lactones, which exhibit a wide range of biological effects, computational SAR methods are crucial for identifying the structural features responsible for their activity and for designing new, more potent analogues.

Various computational techniques are employed to predict the biological activities of lactones. These methods are broadly categorized as ligand-based and structure-based approaches.

Ligand-based methods are used when the three-dimensional structure of the biological target is unknown. jst.go.jp They rely on the principle that structurally similar molecules are likely to have similar biological activities. jst.go.jp One such approach is using computer programs like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound by comparing it to a large database of known active substances. akosgmbh.de

Structure-based methods, such as molecular docking, are used when the 3D structure of the target protein or enzyme is available. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The strength of the interaction is estimated using a scoring function, which can be used to rank potential drug candidates. mdpi.com For example, molecular docking studies on arylnaphthalene lignan (B3055560) lactones were used to assess their potential to inhibit the EGFR enzyme, a target in cancer therapy. mdpi.com Similarly, computational studies on lankacidin C, an antibiotic with a δ-lactone ring, used molecular dynamics simulations and binding energy calculations to understand its interaction with tubulin. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. mdpi.com

These computational approaches have been applied to various classes of lactones, including sesquiterpene lactones (STLs), to predict activities such as antitrypanosomal, anticancer, and anti-inflammatory effects. mdpi.comfrontiersin.org For instance, SAR studies on STLs have shown that the α-methylene-γ-lactone moiety is often crucial for both desired biological activity and cytotoxicity, acting as a Michael acceptor that reacts with biological thiols. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. scienceforecastoa.com A QSAR model is an equation that relates a set of predictor variables, known as molecular descriptors, to the response variable (biological activity). scienceforecastoa.comnih.gov

The general process for developing a QSAR model involves:

Data Set Selection: A set of compounds with known biological activities is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. nih.govresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model relating the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govmdpi.com

Numerous QSAR studies have been performed on lactones, particularly sesquiterpene lactones (STLs), to understand their diverse biological activities. For example, QSAR models for the antitrypanosomal activity of 130 STLs were developed using "classical" molecular descriptors, 3D pharmacophore features, and 2D molecular holograms (HQSAR). nih.govmdpi.com These models confirmed that the activity depends on the presence of reactive enone groups, as well as the molecule's hydrophilicity and shape. nih.govmdpi.com The statistical quality of these models was high, with coefficients of determination (R²) ranging from 0.71 to 0.85. mdpi.com Another study on the cytotoxic activity of 37 STLs used 3D molecular descriptors and genetic algorithms to establish a robust QSAR model. researchgate.net

The table below provides an overview of selected QSAR models developed for lactone compounds.

Lactone TypeActivity StudiedQSAR MethodologyKey Findings/DescriptorsReference(s)
Sesquiterpene LactonesAntitrypanosomalClassical Descriptors, 3D-Pharmacophore, HQSARActivity depends on reactive enone groups, hydrophilicity, and molecular shape. nih.govmdpi.com
Sesquiterpene LactonesCytotoxicity3D-QSAR with Genetic AlgorithmIdentified key properties for inhibition potency. researchgate.net
Xanthone DerivativesAnti-tuberculosisMultiple Linear Regression (MLR)Model based on electronic parameters (atomic charges on specific carbons). nih.gov
Carboxylic Acid Esters & LactonesAlkaline Hydrolysis RateMultiple Linear Regression (MLR)Significant descriptors include pKa, electronegativity, charge density, and steric parameters. researchgate.net

These methodologies could be directly applied to a series of δ-hexalactone derivatives to design compounds with optimized properties, such as specific aroma profiles or enhanced biological activity.

Cheminformatics and Data-Driven Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. researchgate.net The exponential growth in chemical data has made these data-driven approaches essential for modern drug discovery and materials science. jst.go.jpresearchgate.net

For lactones, cheminformatics research involves the creation and analysis of large chemical databases. For instance, MacrolactoneDB was developed to integrate nearly 14,000 macrolactones and their bioactivity data from public sources. nih.gov This database, combined with machine learning models, was used to predict biological endpoints for targets like Plasmodium falciparum. nih.gov The study found that Random Forest models, often enhanced by combining different sets of molecular descriptors, provided the best predictive power. nih.gov

Data-driven approaches, such as matched molecular pair analysis, have been used to analyze large bioactivity datasets to uncover chemical features that enhance the activity of compounds against specific targets, like Gram-negative bacteria. nih.gov Such analyses can identify specific substructures or chemical transformations that consistently improve a desired property. nih.gov

In the context of δ-hexalactone and related compounds, cheminformatics can be used to:

Analyze large databases of flavor and fragrance compounds to identify structural patterns associated with specific scent profiles.

Develop machine learning models to predict the sensory properties of new δ-hexalactone derivatives. biomedres.us

Screen virtual libraries of lactone compounds against biological targets to identify potential new drug candidates. mdpi.com

Build QSPR (Quantitative Structure-Property Relationship) models to predict physical properties like boiling point, solubility, or polymerization tendency. scienceforecastoa.com

The integration of large-scale data analysis with computational modeling provides a powerful framework for accelerating the discovery and development of new applications for δ-hexalactone and other lactone compounds. jst.go.jpnih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Analysis and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical analysis by enabling the rapid screening and prediction of chemical properties, thereby accelerating research and development. fraunhofer.deresearchgate.net These technologies are particularly adept at handling large datasets generated from analytical techniques like gas chromatography-mass spectrometry (GC-MS) and identifying complex patterns that may not be apparent through manual analysis. researchgate.netunime.it

In the context of this compound and other volatile organic compounds (VOCs), machine learning algorithms are employed for several purposes:

Classification and Identification: Machine learning models, such as support vector machines (SVM) and convolutional neural networks (CNN), can be trained on spectral data to classify and identify compounds. nih.govnih.gov For instance, a CNN model has been developed to identify the geographical origin of saffron by analyzing its VOC profile, which includes this compound, with a high degree of accuracy. nih.gov

Predicting Compound Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are machine learning applications that correlate a compound's structure with its biological activity or physical properties. researchgate.net These models use molecular descriptors to predict endpoints such as boiling point, melting point, and even potential toxicity. researchgate.net

Accelerating High-Level Energy Evaluations: Delta-learning (Δ-learning) models use machine learning to predict a correction to a lower-level, less computationally expensive energy calculation. rsc.orgarxiv.org This approach significantly speeds up the prediction of reaction properties like activation energies with minimal loss of accuracy. rsc.org

The integration of AI with analytical methods allows for more efficient and intelligent data processing. For example, algorithms can be designed to reliably detect specific classes of compounds, like alkanes, by recognizing patterns in their retention times, even in complex mixtures. fraunhofer.de This "smart odor analysis" combines rapid analytical methods with data science to gain deeper insights from large chemical datasets. fraunhofer.de

Predictive Models for Chemical Behavior and Biological Outcomes

Predictive modeling is a key application of computational chemistry and machine learning, offering the ability to forecast the behavior of a compound under various conditions and its potential biological effects.

For this compound, predictive models can be applied in several areas:

Release Dynamics: The release rate of this compound from a dispenser, crucial for its application as a semiochemical in pest management, can be modeled. researchgate.net Studies have shown that after an initial increase, the release rate can remain constant for an extended period before declining, and these profiles are used to develop accurate predictive models for its performance in the field. researchgate.net

Polymer Properties: The copolymerization of this compound with other monomers like ε-caprolactone or ethylene brassylate has been investigated to create biodegradable polyesters. researchgate.netmdpi.com Computational studies can complement experimental work by predicting how the incorporation of this compound units will affect the properties of the resulting copolymer, such as its crystallinity, thermal stability, and degradation behavior. researchgate.netnsf.gov For example, the methyl group in this compound can disrupt the crystallinity of polyesters, leading to more amorphous materials. researchgate.net

Biological Activity: Machine learning models can be used to predict the biological activity of compounds. For instance, a support vector machine algorithm was used to screen chemicals for their activity on a human G-protein-coupled odorant receptor, successfully identifying novel agonists. acs.org While this specific study did not identify this compound as an agonist for the tested receptor, the methodology is applicable to predicting its interactions with other biological targets. acs.org Furthermore, predictive models are being developed to understand the effects of compounds on biological processes like lipid peroxidation. acs.org

Below is a table summarizing the application of predictive models in relation to this compound and related compounds:

Model TypeApplicationPredicted Property/OutcomeReference
Release Dynamics ModelPest ManagementCumulative emission and release rate of this compound from a dispenser. researchgate.net
Copolymer Property PredictionMaterials ScienceInfluence of this compound incorporation on the crystallinity and thermal properties of polyesters. researchgate.net
Machine Learning (SVM)Olfactory Receptor ScreeningAgonist/non-agonist activity of a chemical for a specific odorant receptor. acs.org
Machine Learning (CNN)Food AuthenticityGeographical origin of saffron based on its volatile organic compound profile, including this compound. nih.gov
Machine Learning (LASSO)Microbial Volatilome AnalysisPrediction of bacterial class based on volatile organic compound data, including this compound. unitn.it

These computational and theoretical approaches are invaluable for understanding the multifaceted nature of this compound, from its fundamental chemical properties to its behavior in complex biological and material systems. They not only provide a deeper understanding but also guide the design of new experiments and applications.

Applications in Polymer Science and Materials Engineering with Delta Hexalactone

Synthesis of Biodegradable and Biocompatible Polymers from delta-Hexalactone

The synthesis of polymers from δ-hexalactone is primarily achieved through ring-opening polymerization (ROP), a process that allows for the creation of polyesters with desirable characteristics such as biodegradability and biocompatibility.

This compound can be polymerized via ring-opening polymerization (ROP) to produce poly(δ-hexalactone). This process can be catalyzed by various systems, including organocatalysts like diphenyl phosphate (B84403) (DPP). x-mol.netresearchgate.net The resulting homopolymer, poly(δ-hexalactone), is characterized by its amorphous nature due to the presence of a methyl pendant group on the polymer backbone, which disrupts crystallinity. researchgate.net This amorphous characteristic results in a polymer that is a viscous liquid at room temperature with a low glass transition temperature (Tg) of approximately -51°C. researchgate.net The synthesis can be conducted under conditions that allow for a controlled molecular weight and a low dispersity of the final polyester (B1180765). x-mol.netresearchgate.net As a monomer derived from renewable resources, δ-hexalactone serves as a building block for sustainable aliphatic polyesters. researchgate.netgoogle.com

While the homopolymer of δ-hexalactone has limited direct applications due to its physical state, its true potential is unlocked through copolymerization with other cyclic ester monomers. This strategy has been proven effective for tuning the crystallinity, degradability, and mechanical properties of the resulting copolymers. researchgate.net

By randomly incorporating δ-hexalactone units into the polymer chains of other polyesters, researchers can precisely control the material's final characteristics. For instance, copolymerizing δ-hexalactone with ε-caprolactone has been shown to reduce the crystallinity of the resulting polymer compared to pure poly(ε-caprolactone) (PCL). researchgate.net This reduction in crystallinity, in turn, enhances the enzymatic degradability of the material. researchgate.net

Similarly, copolymers of δ-hexalactone and ethylene (B1197577) brassylate (EB), another monomer from a renewable source, have been synthesized. odowell.comrsc.org These copolymers exhibit properties of thermoplastic elastomers, with low glass transition temperatures (below -27°C) and improved flexibility compared to PCL. odowell.comforeverest.net The incorporation of δ-hexalactone increases the amorphous character of the polymer, leading to higher degradation rates. odowell.comforeverest.net Copolymerization with ω-pentadecalactone also yields polyesters with a low glass transition temperature and improved biodegradability. odowell.com

The table below summarizes research findings on the properties of various copolymers synthesized with this compound.

ComonomerCatalyst/Initiator SystemResulting CopolymerKey Property ModificationsReference
ε-Caprolactone (CL)Diphenyl phosphate (DPP)Poly(CL-co-HL)Reduced crystallinity and enhanced enzymatic degradability compared to PCL. The incorporation of HL units had a more profound impact than trimethylene carbonate (TMC). researchgate.net
Ethylene Brassylate (EB)Triphenyl bismuthPoly(EB-co-HL)Thermoplastic elastomers with low Tgs (< -27°C), improved flexibility, and higher degradation rates. The material is easy to process. odowell.comrsc.orgforeverest.net
ω-Pentadecalactone (ω-PDL)Triphenyl bismuthPoly(ω-PDL-co-HL)Creates a low glass transition polyester with improved biodegradability compared to PCL. Only the ω-PDL blocks were able to crystallize. odowell.com
δ-Valerolactone (VL)NaOMeP(HL-co-VL)Random copolymers incorporating up to 44 mol% of HL into PVL were synthesized. x-mol.net

Advanced Materials Development Utilizing this compound Derivatives

The unique properties imparted by δ-hexalactone make it a key component in the development of advanced materials for a range of specialized applications.

Polymers and copolymers derived from δ-hexalactone are promising candidates for biomedical applications due to their biocompatibility and tunable degradation profiles. Studies involving copolymers of ethylene brassylate and δ-hexalactone have demonstrated that these materials are not cytotoxic. odowell.comforeverest.net Human dermal fibroblasts were able to attach and proliferate on substrates made from these copolymers, indicating their suitability for use in the biomedical field, such as in tissue engineering. odowell.comforeverest.net

Furthermore, the ability to tailor the degradation rate by adjusting the δ-hexalactone content is highly advantageous for applications like drug delivery. researchgate.net Faster degradation kinetics can be achieved by copolymerizing monomers like ε-caprolactone with δ-hexalactone, which is desirable for creating controlled-release drug formulations.

The push towards a circular economy and the reduction of plastic waste has spurred significant innovation in the field of bioplastics. This compound, being derivable from renewable resources such as lignocellulosic biomass, is at the forefront of this movement. google.com Its use in creating biodegradable polyesters offers a more sustainable alternative to conventional petroleum-based plastics. google.com

Innovations include the development of functionalized δ-hexalactone monomers, which can be synthesized from platform chemicals like hydroxymethylfurfural (HMF), a product of biomass conversion. google.com These functionalized monomers can be used to generate a variety of aliphatic polyesters with tailored properties, such as enhanced thermal resistance and biodegradability, addressing some of the challenges faced by current bioplastics. google.com The development of such bio-based polymers contributes to reducing the carbon footprint and environmental impact associated with traditional plastics. google.com

The versatility of δ-hexalactone-based polymers extends to emerging high-tech fields. While direct research on poly(δ-hexalactone) for 3D printing is nascent, the properties of its copolymers are highly relevant. Biodegradable polyesters, particularly those with tunable mechanical properties and viscosity, are increasingly sought after for additive manufacturing, including fused filament fabrication (FFF). chemrxiv.orgresearchgate.netresearchgate.net Lactone-based block copolymers can be used to control the viscosity of printable resins, which is a critical parameter in 3D printing processes. chemrxiv.org The ability to create thermoplastic elastomers through copolymerization, as seen with δ-hexalactone, suggests its potential for developing flexible and resilient 3D-printed objects. odowell.com

In the realm of flexible electronics, there is a growing demand for biodegradable and flexible substrate materials. Polyesters are considered desirable candidates due to their biocompatibility and tunable mechanical properties. rsc.org Copolymers that incorporate monomers like δ-hexalactone can decrease polymer stiffness while retaining some crystalline structure, making them suitable for flexible electronic applications. googleapis.com Furthermore, patents have identified δ-hexalactone as a useful lactone for formulating electrically conductive compositions and stable non-aqueous dispersions for electronic displays, highlighting its potential role in the future of sustainable electronic materials. google.com

Environmental and Sustainability Research Aspects of Delta Hexalactone

Ecotoxicological Considerations and Environmental Impact

Safety Data Sheets (SDS) and chemical databases provide some insights into the environmental hazards of delta-hexalactone. One SDS indicates that no adverse effects such as ozone depletion, photochemical ozone creation potential, endocrine disruption, or global warming potential are expected from the compound. vigon.com However, the same source notes a significant data gap, stating that 100% of the substance consists of component(s) of unknown acute and long-term hazards to the aquatic environment. vigon.com This highlights a crucial area where further research is needed to fully characterize its impact on aquatic ecosystems. Another source suggests avoiding the release of the substance into the environment and treating spillage as a collectible waste. europa.eu

There is conflicting information regarding the biodegradability of this compound. While one predictive model classifies it as "ready biodegradable," another source states it is not biodegradable. rxnfinder.orgacsint.biz This discrepancy underscores the need for standardized, empirical testing to resolve its persistence in the environment. Some predictive assessments also indicate a potential for high toxicity to honey bees, a significant concern for terrestrial ecosystems. rxnfinder.org

In contrast, general safety assessments for lactones used as flavorings suggest that they are not regarded as dangerous for the environment, though large or frequent spills could have hazardous effects. synerzine.com For delta-decalactone (B1670226), a related compound, data on ecotoxicity is largely unavailable, but it is not expected to be classifiable for environmental hazards based on the available information. synerzine.comchemtexusa.com

Ecotoxicological ParameterFindingSource(s)
Aquatic Toxicity Data is largely incomplete; 100% of the substance consists of components of unknown acute and long-term hazards to the aquatic environment. vigon.com
Biodegradability Conflicting data exists. Classified as "Ready biodegradable" in one source, while another states "No" for biodegradability. rxnfinder.orgacsint.biz
Honey Bee Toxicity Predicted to have "High HBT" (Honey Bee Toxicity). rxnfinder.org
Other Environmental Effects No other adverse environmental effects (e.g., ozone depletion, photochemical ozone creation potential, endocrine disruption, global warming potential) are expected. vigon.com

Life Cycle Assessment of this compound Production Pathways

The environmental footprint of this compound is intrinsically linked to its production method. Two primary pathways exist: traditional chemical synthesis and modern biotechnological routes.

Chemical Synthesis: The conventional synthesis of this compound often involves the oxidation of 1-substituted cycloalkanes. chemicalbook.comodowell.com This method typically relies on petrochemical feedstocks and may involve processes that are energy-intensive and generate waste streams requiring management. While specific life cycle assessment (LCA) data for this pathway is not readily available in the public domain, synthetic routes for flavor and fragrance compounds generally face scrutiny over their reliance on non-renewable resources and the environmental impact of their chemical processes.

Biotechnological Production (Fermentation): A more sustainable alternative is the production of delta-lactones through microbial fermentation. google.com This approach utilizes renewable raw materials, aligning with green chemistry principles. Several processes have been developed that use microorganisms to convert natural substrates, such as specific hydroxy fatty acids, into delta-hydroxy alkanoic acids, which are then converted to the corresponding delta-lactones. google.com For example, 11-hydroxypalmitic acid, which can be derived from natural sources like Jalap resin, can be microbially converted to delta-decalactone, a process analogous to potential this compound production. google.com

The advantages of biotechnological pathways include:

Use of Renewable Feedstocks: Substrates can include plant-derived oils and fatty acids. dataintelo.comresearchgate.net

Milder Reaction Conditions: Fermentation occurs at ambient temperatures and pressures, reducing energy consumption compared to some chemical syntheses.

High Selectivity: Biocatalysts like enzymes can produce specific isomers of the lactone, which is often a requirement for flavor and fragrance applications, and can simplify downstream processing. researchgate.net

However, challenges remain, such as the high production costs associated with natural extraction and purification, and the limited or fluctuating availability of certain plant-based raw materials. dataintelo.com

Production PathwayKey CharacteristicsEnvironmental ConsiderationsSource(s)
Chemical Synthesis Oxidation of cycloalkanes.Typically reliant on non-renewable petrochemicals; potential for higher energy consumption and waste generation. chemicalbook.comodowell.com
Biotechnological Microbial fermentation of renewable substrates (e.g., hydroxy fatty acids).Utilizes renewable resources; operates under milder conditions; can have high selectivity. Challenges include raw material availability and cost. google.comdataintelo.commdpi.com

Contributions to Circular Bioeconomy Concepts

This compound, particularly when produced via biotechnological routes, is positioned to be a valuable component of a circular bioeconomy. This economic model emphasizes the use of renewable biological resources and the conversion of waste streams into value-added products, thereby closing production loops.

The production of lactones from renewable or waste-derived substrates is a prime example of circular bioeconomy principles in action. mdpi.com Research has demonstrated the potential to use agricultural side-streams or food processing byproducts as feedstocks for microbial fermentation. For instance, the valorization of bread remnants by fungi has been shown as a promising option for producing biofuels and other chemicals, illustrating a closed-loop concept that could be applied to lactone production. nih.gov

Furthermore, this compound itself can be a building block for new bio-based materials. Its copolymerization with other bio-derived monomers like ethylene (B1197577) brassylate can create biodegradable polyesters. researchgate.net These polymers have potential applications in fields like medicine as scaffolds for cell culture, offering a sustainable end-of-life option compared to conventional, non-degradable plastics. researchgate.net This positions this compound not just as a product of the bioeconomy, but as an enabler of further sustainable material innovation.

Future Research Trajectories and Interdisciplinary Opportunities for Delta Hexalactone

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of more efficient, sustainable, and selective methods for synthesizing delta-hexalactone is a primary focus of ongoing research. While traditional methods like the lactonization of hexanoic acid and oxidation of 2-methyl-tetrahydro-pyran exist, new frontiers are being explored in both chemical catalysis and biotechnology. smolecule.com

Biocatalysis and Fermentation: A significant area of development is the use of microbial systems for the production of this compound. Biotechnological routes are prized for producing "natural" labeled compounds, which are in high demand. nih.gov Research is moving beyond simple biotransformation of precursors like fatty acids towards the complete biosynthesis from renewable feedstocks like carbohydrates. smolecule.commdpi.com A key biochemical pathway involves three main steps: hydroxylation of a fatty acid substrate, followed by β-oxidation to shorten the carbon chain, and finally, spontaneous intramolecular cyclization (lactonization) to form the delta-lactone ring. nih.gov

Recent breakthroughs include the use of genetically engineered microorganisms. For instance, a patented method describes the use of cytochrome P450 enzymes with subterminal hydroxylase activity, expressed in cellular systems like E. coli or yeast, to produce this compound from fatty acids such as lauric acid. google.com Another innovative approach involves using the yeast Yarrowia lipolytica, a workhorse in lactone production, which can be engineered to enhance the β-oxidation pathway for higher yields. mdpi.com

Advanced Chemical Catalysis: In chemical synthesis, the focus is on developing novel catalytic systems that offer high selectivity and yield under mild conditions. Organocatalysis has emerged as a powerful tool. For example, diphenyl phosphate (B84403) (DPP) has been successfully used to catalyze the ring-opening polymerization (ROP) of this compound, a process that can be controlled to produce polyesters with specific molecular weights. researchgate.net This highlights a shift towards creating value-added polymers from lactone monomers.

Researchers have also achieved high selectivity in producing 6-methyl-delta-hexalactone from 5-methyl-2-furoic acid, a bio-based platform chemical, using a Ruthenium-on-Titanium dioxide (Ru/TiO2) catalyst. usda.gov This pathway is significant as it leverages renewable starting materials derived from biomass. usda.gov Other catalytic systems being explored include triphenyl bismuth for copolymerization and palladium catalysts for hydrogenation steps in multi-step syntheses. google.comresearchgate.net

Synthetic ApproachCatalyst/SystemKey Findings & Future Direction
Biocatalysis Engineered Yarrowia lipolyticaFocus on optimizing the β-oxidation pathway to increase yields from renewable lipids. mdpi.com
Biocatalysis Cytochrome P450 EnzymesPatented use of P450s with subterminal hydroxylase activity for targeted biosynthesis. google.com
Chemical Catalysis Ru/TiO2High selectivity (over 90%) for producing 6-methyl-delta-hexalactone from bio-based furoic acid. usda.gov
Organocatalysis Diphenyl Phosphate (DPP)Enables controlled ring-opening polymerization to create novel polyesters. researchgate.net
Chemical Catalysis Triphenyl BismuthUsed to synthesize copolymers of this compound with other monomers for biomedical applications. researchgate.netrsc.org

Deepening Understanding of Biological Mechanisms and Interactions

Future research will delve deeper into how this compound interacts with biological systems, moving from its known sensory effects to its more subtle roles in cellular and ecological contexts.

The primary interaction studied to date is with olfactory receptors, which perceive its distinct aroma. smolecule.com However, the precise binding mechanisms remain an active area of investigation. smolecule.com Beyond olfaction, this compound is known to be a substrate for human paraoxonase 1, an enzyme involved in hydrolyzing lactones, suggesting a potential role in metabolic pathways related to fatty acids. smolecule.com

Emerging studies indicate potential antimicrobial and signaling functions. Some research suggests this compound possesses antagonistic properties against certain bacteria, including human pathogens like mycobacterium, and some fungi, which could be harnessed for food preservation. smolecule.combiosynth.com Conversely, it was found to be non-antagonistic against the plant pathogen Phytophthora infestans. acs.org In the context of insect communication, this compound has been identified as a male-specific volatile in the olive fruit fly, Bactrocera oleae. csic.es Although it did not elicit a strong behavioral response in initial lab assays, its specific presence points to a potential, yet unclarified, role in chemical ecology, possibly related to lek formation or other signaling behaviors. csic.es

At the cellular level, materials science is providing new insights. Studies on copolymers created with this compound have demonstrated that these materials are not cytotoxic. researchgate.netrsc.org Human dermal fibroblasts have been shown to successfully attach and proliferate on surfaces made from these copolymers, indicating excellent biocompatibility. researchgate.netrsc.org This opens the door to exploring its use in tissue engineering and medical devices where interaction with human cells is critical.

Area of InteractionBiological SystemKey Findings & Future Research Questions
Enzymatic Human Paraoxonase 1 (PON1)δ-hexalactone is a substrate; future work could explore its influence on metabolic pathways involving lactones. smolecule.com
Antimicrobial Bacteria & FungiShows inhibitory activity against some microbes; further research needed to confirm mechanisms and spectrum of activity. smolecule.combiosynth.com
Insect Signaling Olive Fruit Fly (Bactrocera oleae)Identified as a male-specific volatile; its precise ecological function remains to be determined. csic.es
Cellular Biocompatibility Human Dermal FibroblastsCopolymers containing δ-hexalactone are non-cytotoxic and support cell growth, prompting further study for biomedical use. researchgate.netrsc.org
Plant-Pollinator Pollinating Insects (e.g., bees)Suggested to play a role in attracting pollinators to certain flowers. smolecule.com

Development of Advanced Analytical and Computational Tools

To support the exploration of novel syntheses and biological interactions, the development of more sophisticated analytical and computational tools is essential.

Analytical Techniques: For the detection and quantification of this compound, especially in complex matrices like food, biological samples, or environmental systems, advanced chromatographic techniques are paramount. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing volatile lactones. nih.govfmach.it Future research will likely focus on enhancing the sensitivity and selectivity of these methods. The use of multidimensional gas chromatography (GCxGC) can provide superior separation for complex volatile profiles, resolving co-eluting compounds that would be missed in a one-dimensional separation. unime.it Furthermore, tandem mass spectrometry (GC-MS/MS) offers enhanced specificity and lower detection limits, which is crucial for trace-level analysis in biological interaction studies. researchgate.net

Computational Tools: Computational modeling is becoming an invaluable tool for predicting and understanding the behavior of molecules like this compound. For instance, researchers have used computational models to predict the behavioral response of Drosophila to various odorants by correlating the activity of specific olfactory receptors with the resulting attraction or aversion. nih.gov This type of modeling could be applied to this compound to better understand its role as a signaling molecule. By building models that link receptor activation patterns to behavior, researchers can screen for and prioritize compounds with desired effects, accelerating research into its ecological roles. nih.gov Such models can help dissect the complex inputs from multiple receptors to predict the ultimate behavioral outcome. nih.gov

Tool TypeSpecific Technique/ApproachApplication for δ-Hexalactone Research
Analytical HS-SPME-GC-MS/MSHigh-sensitivity and high-selectivity quantification in complex matrices like food and biological fluids. nih.govresearchgate.net
Analytical Comprehensive 2D Gas Chromatography (GCxGC)Enhanced separation of δ-hexalactone from other volatiles in intricate aroma or signaling bouquets. unime.it
Computational Olfactory Response ModelingPredicting insect or animal behavior based on δ-hexalactone's interaction with specific olfactory receptors. nih.gov
Computational Molecular DockingSimulating the binding of δ-hexalactone to enzyme active sites (e.g., paraoxonases) to understand metabolic interactions.

Expansion into New Industrial and Biomedical Applications

While this compound is a staple in flavors and fragrances, future research is set to unlock its potential in a broader range of applications, driven by its unique chemical properties and emerging biological functions.

Advanced Materials and Polymers: A highly promising future direction is the use of this compound as a monomer for creating novel bioplastics and polymers. Through ring-opening polymerization, it can be copolymerized with other monomers, such as ethylene (B1197577) brassylate, to create bio-based thermoplastic elastomers. researchgate.netrsc.org These copolymers exhibit attractive properties, including good thermal stability, improved flexibility compared to common biopolyesters like poly(ε-caprolactone), and tunable mechanical characteristics. researchgate.netrsc.org The incorporation of this compound into polymer chains can also increase the amorphous character, leading to higher degradation rates, which is desirable for biodegradable materials. researchgate.netrsc.org

Biomedical Devices and Pharmaceuticals: The demonstrated biocompatibility of this compound-based copolymers makes them excellent candidates for biomedical applications. researchgate.netrsc.org Their non-cytotoxic nature and ability to support cell growth suggest potential uses in tissue engineering scaffolds, soft tissue regeneration, and as coatings for medical implants. researchgate.netrsc.orgmdpi.com In the pharmaceutical industry, this compound is being investigated for use as a functional excipient in drug formulations, where it may enhance the stability and efficacy of active pharmaceutical ingredients. dataintelo.com

Agrochemical and Green Chemistry: The compound's role in plant and insect interactions suggests potential applications in agriculture. For example, its function as a pollinator attractant could be leveraged to improve crop yields. smolecule.com Copolymers of lactones are also being considered as carriers for the controlled release of nutrients in agricultural settings. mdpi.com Furthermore, there is growing interest in using certain delta-lactones as "green solvents," providing a more environmentally friendly alternative to conventional petrochemical-based solvents. lucintel.com Its pleasant aroma also lends itself to use in food packaging materials to enhance the consumer's sensory experience upon opening. dataintelo.com

Application AreaSpecific UseKey Properties & Future Potential
Biomedical Materials Tissue engineering scaffolds, medical implantsCopolymers are non-cytotoxic, biocompatible, flexible, and biodegradable. researchgate.netrsc.org
Polymers Bio-based thermoplastic elastomersCan be synthesized via ring-opening polymerization to create materials with tunable mechanical properties. researchgate.net
Pharmaceuticals Functional excipientPotential to improve the stability and efficacy of drug formulations. dataintelo.com
Agriculture Pollinator attractant, nutrient carriersLeveraging natural signaling roles and use in controlled-release technologies. smolecule.commdpi.com
Green Chemistry Green solvent, active food packagingOffers a renewable alternative to petrochemicals and can enhance consumer products. dataintelo.comlucintel.com

Q & A

Q. How to design longitudinal studies to assess this compound’s degradation in environmental systems?

  • Methodological Answer : Simulate environmental conditions (e.g., soil microcosms, UV exposure chambers) and quantify degradation via isotope dilution assays (¹³C-labeled lactone). Model half-lives using first-order kinetics and validate with high-resolution LC-QTOF-MS . Include abiotic controls (e.g., autoclaved soil) to distinguish microbial vs. chemical degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.